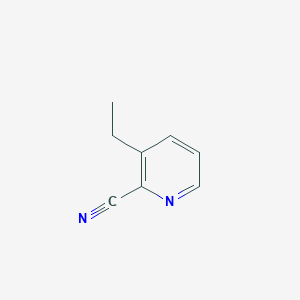

3-Ethylpicolinonitrile

Übersicht

Beschreibung

3-Ethylpicolinonitrile is a chemical compound with the molecular formula C8H8N2 . It is used in scientific research and finds applications in various fields, ranging from pharmaceuticals to materials science.

Synthesis Analysis

The direct synthesis of 3-picoline from 2-methylglutaronitrile over supported PdZn catalyst was investigated. The PdZn/SiO2–Al2O3 catalysts with appropriate Zn/Pd molar ratio exhibited a high 3-picoline yield . In another study, ten novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized and characterized by FTIR, NMR (1H, 13C), and mass spectrometry .Molecular Structure Analysis

The molecular structure of 3-Ethylpicolinonitrile can be determined using techniques such as X-ray crystallography . This technique allows researchers to provide structures of crystals of a few microns in size .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The specific physical and chemical properties of 3-Ethylpicolinonitrile are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structure-Property Relationships

In a study by Fijten et al. (2007), 2-ethyl-2-oxazoline was utilized in the synthesis of copolymers. These copolymers demonstrated different physical and mechanical properties based on their molecular architecture. This research contributes to the understanding of how variations in polymer architecture affect their properties.

2. Novel β-Tetra 7-Oxycoumarin-3-Carboxylate Substituted Metallophthalocyanines

Dur and Bulut (2010) explored the synthesis of novel phthalonitriles, including ethyl 7-(3,4-dicyanophenoxy)coumarin-3-carboxylate (Dur & Bulut, 2010). These compounds demonstrated good solubility in water and potential applications in various fields due to their unique properties.

3. Electroreduction Studies

Romulus and Savall (1998) investigated the electroreduction of 2-ethylpicolinate (Romulus & Savall, 1998). Their study contributes to a deeper understanding of the electrochemical properties of such compounds, which is vital for potential applications in electrochemistry.

4. Blue-Green Iridium(III) Emitter

The research by Zanoni et al. (2014) delved into the synthesis and photophysical properties of certain iridium(III) complexes, where 2-phenylpyridine derivatives were studied (Zanoni et al., 2014). This research is significant for developing advanced materials with specific light-emitting properties.

5. Physico–Chemical Properties of Sol–Gel Electrospun Cobalt Oxide Nanofibres

A study by George and Anandhan (2015) focused on the use of poly(2-ethyl-2-oxazoline) in the fabrication of Co3O4 nanofibres (George & Anandhan, 2015). This research highlights the influence of polymeric binders on the properties of nanofibres, which is crucial for their application in nanotechnology.

6. Renewable Acrylonitrile Production

Karp et al. (2017) presented a process for renewable acrylonitrile production from ethyl 3-hydroxypropanoate, a compound that can be sourced from sugars (Karp et al., 2017). This study is vital for developing sustainable methods for producing important industrial chemicals.

Eigenschaften

IUPAC Name |

3-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPNNCNAIOAIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540094 | |

| Record name | 3-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpicolinonitrile | |

CAS RN |

58515-54-1 | |

| Record name | 3-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

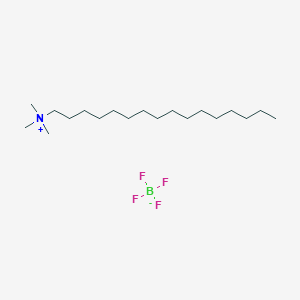

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

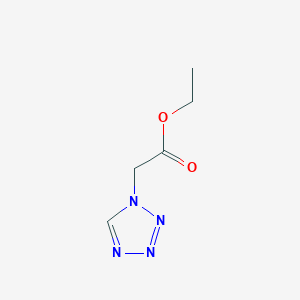

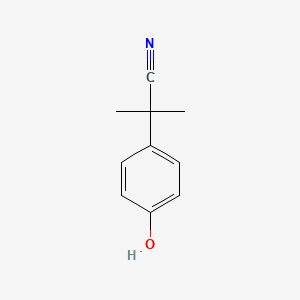

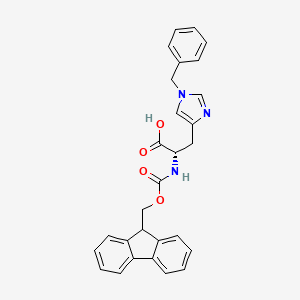

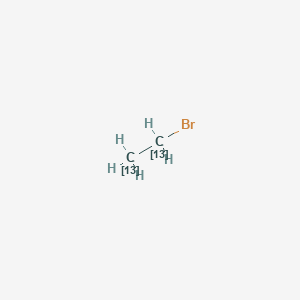

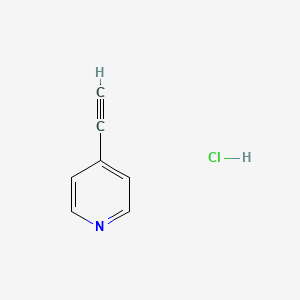

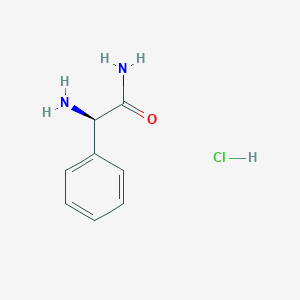

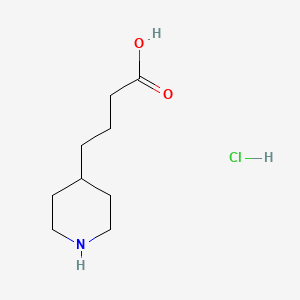

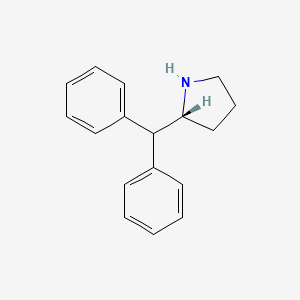

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.